molecular formula C18H17F3N2O5 B2449062 N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2309345-73-9

N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2449062
CAS No.: 2309345-73-9
M. Wt: 398.338
InChI Key: YVUYFOFJTBZTJT-UHFFFAOYSA-N
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Description

N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H17F3N2O5 and its molecular weight is 398.338. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O5/c19-18(20,21)28-12-5-3-11(4-6-12)23-16(25)15(24)22-10-17(26)8-1-2-14-13(17)7-9-27-14/h3-7,9,26H,1-2,8,10H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUYFOFJTBZTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as an organic amide due to the presence of the carboxamide functional group. Its molecular formula is C19H20F3N3O4, with a molecular weight of approximately 399.38 g/mol. The structure integrates a tetrahydrobenzofuran moiety and a trifluoromethoxyphenyl group, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC19H20F3N3O4
Molecular Weight399.38 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The hydroxyl and carboxamide groups facilitate hydrogen bonding and other non-covalent interactions crucial for binding affinity to target sites. Research indicates that it may exhibit anti-inflammatory and neuroprotective effects, similar to other compounds containing the tetrahydrobenzofuran structure .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence enzyme activity. For instance, compounds with similar structures have been shown to activate or inhibit tyrosinase enzyme activity, which is critical in metabolic pathways associated with various diseases .

Table 1: Enzyme Activity Assay Results

CompoundEffect on Tyrosinase ActivityReference
N1-((...))Activation/Inhibition
Compound AActivation
Compound BInhibition

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's efficacy in living organisms. Current research is limited but suggests potential therapeutic applications in treating conditions like neurodegenerative diseases due to its neuroprotective properties .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of compounds similar to this compound in models of Parkinson's disease. Results indicated significant reductions in oxidative stress markers and improved motor functions in treated subjects compared to controls.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound. It was found that treatment with this class of compounds resulted in decreased levels of pro-inflammatory cytokines in animal models of inflammation .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this oxalamide derivative?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Maintain 0–5°C during sensitive steps (e.g., coupling reactions) to prevent side-product formation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and improve yields .
  • Catalysts/Reagents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation, with monitoring via TLC .
  • Protecting Groups : Protect hydroxyl or amine groups (e.g., with tert-butyldimethylsilyl) to avoid undesired reactivity .

Q. How can researchers confirm the structural integrity and purity of the compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., trifluoromethoxy group at ~δ 120–125 ppm in 19F^{19}\text{F} NMR) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS (e.g., expected [M+H]+^+ peak within ±2 ppm accuracy) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What analytical techniques are suitable for assessing compound stability under experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and varying pH (1–13) to identify degradation pathways .
  • LC-MS Stability Assays : Monitor decomposition products over time using gradient elution (e.g., 10–90% acetonitrile in water) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing trifluoromethoxy with methoxy or nitro) to evaluate electronic effects .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays (IC50_{50} determination) .
  • Statistical Modeling : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors) and replicate experiments across labs .
  • Orthogonal Assays : Cross-check activity with complementary methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .
  • Purity Verification : Re-examine compound batches via HPLC and NMR to rule out impurities as confounding factors .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target pockets (e.g., cytochrome P450 4F11) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding free energy .
  • Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen bonds with tetrahydrobenzofuran hydroxyl groups) .

Q. What strategies are recommended for transitioning from in vitro to in vivo testing?

  • Methodological Answer :

  • Pharmacokinetic Profiling :
  • Solubility : Measure in PBS and simulated gastric fluid via shake-flask method .
  • Metabolic Stability : Use liver microsomes (human/rodent) to calculate intrinsic clearance .
  • Animal Models : Dose rodents (e.g., 10–50 mg/kg, oral/IP) and collect plasma for LC-MS/MS-based pharmacokinetics (Cmax_{max}, t1/2_{1/2}) .

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